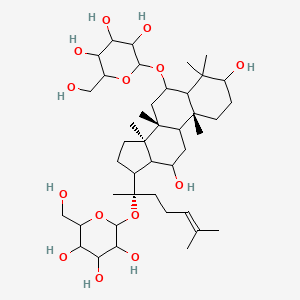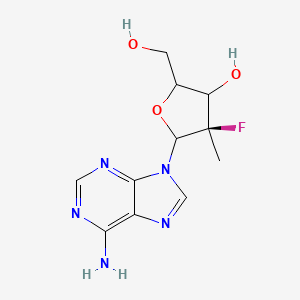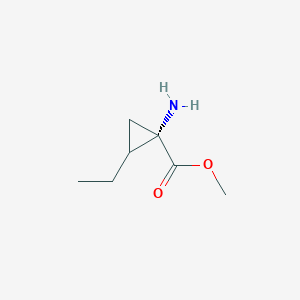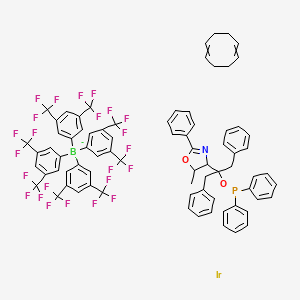
methyl(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Functional Group Modifications: The hydroxyl, oxo, and carboxylate groups are introduced through various organic reactions such as oxidation, reduction, and esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Methyl(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may yield an alcohol.
科学的研究の応用
Methyl(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl (3S,4R)-4-(2-Bromophenyl)pyrrolidine-3-carboxylate Hydrochloride
- Methyl (3S,4R)-4-isopropylpyrrolidine-3-carboxylate Hydrochloride
- Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate Hydrochloride
Uniqueness
Methyl(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C20H21NO4 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
methyl (4R)-4-hydroxy-5-oxo-4-phenyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H21NO4/c1-14(15-9-5-3-6-10-15)21-13-17(18(22)25-2)20(24,19(21)23)16-11-7-4-8-12-16/h3-12,14,17,24H,13H2,1-2H3/t14?,17?,20-/m0/s1 |
InChIキー |
BTERZUWHVSESQX-GAGFWEIESA-N |
異性体SMILES |
CC(C1=CC=CC=C1)N2CC([C@](C2=O)(C3=CC=CC=C3)O)C(=O)OC |
正規SMILES |
CC(C1=CC=CC=C1)N2CC(C(C2=O)(C3=CC=CC=C3)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Propenamide, N-[3-[[5-(3-quinolinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]-](/img/structure/B14796480.png)
![Methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14796493.png)
![(13S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14796495.png)

![6-[(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14796504.png)

![6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14796512.png)
![2-(2,4-dimethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14796517.png)

![2-[4-[(2R)-2-(2-Phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-1H-benzimidazole](/img/structure/B14796524.png)

![tert-butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B14796543.png)
